molecular formula C24H27BrNP B12675858 Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide CAS No. 93942-38-2

Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide

Cat. No.: B12675858
CAS No.: 93942-38-2
M. Wt: 440.4 g/mol
InChI Key: GVSWDRBHXIUTAG-UHFFFAOYSA-M
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Description

Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide is a chemical compound with the molecular formula C24H27BrNP and a molecular weight of 440.355641 g/mol . It is known for its unique structure, which includes a phosphonium center bonded to a triphenyl group and a pyrrolidine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide typically involves the reaction of triphenylphosphine with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts .

Scientific Research Applications

Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium center can form strong bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide is unique due to its combination of a phosphonium center, triphenyl group, and pyrrolidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

CAS No.

93942-38-2

Molecular Formula

C24H27BrNP

Molecular Weight

440.4 g/mol

IUPAC Name

triphenyl(2-pyrrolidin-2-ylethyl)phosphanium;bromide

InChI

InChI=1S/C24H27NP.BrH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-18-21-11-10-19-25-21;/h1-9,12-17,21,25H,10-11,18-20H2;1H/q+1;/p-1

InChI Key

GVSWDRBHXIUTAG-UHFFFAOYSA-M

Canonical SMILES

C1CC(NC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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